molecular formula C14H18O3 B1315055 Ethyl 5-(4-methylphenyl)-5-oxovalerate CAS No. 42482-94-0

Ethyl 5-(4-methylphenyl)-5-oxovalerate

Cat. No.: B1315055
CAS No.: 42482-94-0
M. Wt: 234.29 g/mol
InChI Key: ZFQBLTUWFXVZLG-UHFFFAOYSA-N
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Description

Ethyl 5-(4-methylphenyl)-5-oxovalerate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound features a valerate backbone with a 4-methylphenyl group attached, making it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-(4-methylphenyl)-5-oxovalerate can be synthesized through several methods. One common approach involves the esterification of 5-(4-methylphenyl)-5-oxovaleric acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-methylphenyl)-5-oxovalerate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used as reducing agents.

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution.

Major Products Formed

    Oxidation: 5-(4-methylphenyl)-5-oxovaleric acid.

    Reduction: 5-(4-methylphenyl)-5-hydroxyvalerate.

    Substitution: Various substituted valerates depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(4-methylphenyl)-5-oxovalerate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 5-(4-methylphenyl)-5-oxovalerate involves its interaction with various molecular targets. In biochemical pathways, it can act as a substrate for enzymes, leading to the formation of biologically active compounds. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in metabolic processes.

Comparison with Similar Compounds

Ethyl 5-(4-methylphenyl)-5-oxovalerate can be compared with similar compounds such as:

    Ethyl 5-phenyl-5-oxovalerate: Lacks the methyl group on the phenyl ring, leading to different reactivity and applications.

    Mthis compound: Has a methyl ester group instead of an ethyl ester, affecting its physical and chemical properties.

    Ethyl 5-(4-chlorophenyl)-5-oxovalerate:

This compound stands out due to its unique combination of a valerate backbone and a 4-methylphenyl group, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

ethyl 5-(4-methylphenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-3-17-14(16)6-4-5-13(15)12-9-7-11(2)8-10-12/h7-10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQBLTUWFXVZLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00501481
Record name Ethyl 5-(4-methylphenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00501481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42482-94-0
Record name Ethyl 5-(4-methylphenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00501481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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